molecular formula C8H8BrClS B1528641 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene CAS No. 3983-71-9

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene

Cat. No. B1528641
CAS RN: 3983-71-9
M. Wt: 251.57 g/mol
InChI Key: QXMJEDAVQAUFQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene consists of a benzene ring with a chlorine atom and a 2-bromoethylsulfanyl group attached to it . The molecular weight of this compound is 251.57 g/mol.


Physical And Chemical Properties Analysis

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis and Functionalization

The chemical compound "1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene" serves as a versatile intermediate in organic synthesis, enabling the creation of highly functionalized sulfones. These sulfones are synthesized through reactions with various electrophiles (such as aldehydes, ketones, nitriles, and alkynes) in the presence of zinc metal, yielding compounds that can be further reacted with a range of nucleophiles. This process facilitates the synthesis of compounds with diverse functionalities, showcasing the compound's utility in synthetic chemistry (Auvray, Knochel, & Normant, 1985).

Catalytic Applications

In catalysis, the compound has shown potential in facilitating sulfenylation reactions under molecular oxygen, demonstrating its utility in the direct synthesis of sulfanylindoles and sulfanylnaphthols. For example, the reaction of indoles with thiols in the presence of catalytic amounts of vanadium oxyacetylacetonate and molecular oxygen leads to the formation of 3-sulfanylindoles. This catalytic system is also applicable to 2-naphthols, yielding 1-sulfanyl-2-naphthols, highlighting the compound's role in catalyzing the addition of sulfur-containing groups to aromatic compounds (Maeda, Koyabu, Nishimura, & Uemura, 2004).

Mechanism of Action

The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene is not clear as it is likely dependent on the specific reaction it is involved in. As a general rule, the bromoethylsulfanyl group can act as a leaving group in nucleophilic substitution reactions .

Safety and Hazards

The safety data for 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene is currently unavailable online . It’s always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

1-(2-bromoethylsulfanyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMJEDAVQAUFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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